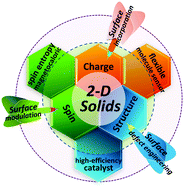Surface chemical-modification for engineering the intrinsic physical properties of inorganic two-dimensional nanomaterials
Chemical Society Reviews Pub Date: 2014-11-19 DOI: 10.1039/C4CS00302K
Abstract
Two-dimensional (2D) nanomaterials, especially the inorganic ultrathin nanosheets with single or few-atomic layers, have been extensively studied due to their special structures and rich physical properties coming from the quantum confinement of electrons. With atomic-scale thickness, 2D nanomaterials have an extremely high specific surface area enabling their surface phase to be as important as bulk counterparts, and therefore provide an alternative way of modifying the surface phase for engineering the intrinsic physical properties of inorganic 2D nanomaterials. In this review, we focus on recent research concerning surface chemical modification strategies to effectively engineer the intrinsic physical properties of inorganic 2D nanomaterials. We highlight the newly developed regulation strategies of surface incorporation, defect engineering, and structure modulation of inorganic 2D nanomaterials, which respectively influence the intrinsic conductivity, band structure, and magnetism while maintaining the primary 2D freestanding structures that are vital for 2D based ultrasensitive electronic response, enhanced catalytic and magnetocaloric capabilities.

Recommended Literature
- [1] Efficient synthesis of 2′-C-α-aminomethyl-2′-deoxynucleosides†‡§
- [2] Geminal oxygen–nitrogen–halogen systems. N-Halohydroxylamine derivatives
- [3] The coupling of localized surface plasmon resonance-based photoelectrochemistry and nanoparticle size effect: towards novel plasmonic photoelectrochemical biosensing†
- [4] Back matter
- [5] A Zn based metal organic framework nanocomposite: synthesis, characterization and application for preconcentration of cadmium prior to its determination by FAAS†
- [6] How many surface atoms in Co3O4 take part in oxygen evolution? Isotope labeling together with differential electrochemical mass spectrometry†
- [7] First-principles study on unidirectional proton transfer on anatase TiO2 (101) surface induced by external electric fields†
- [8] Highly improved photoelectrocatalytic efficiency and stability of WO3 photoanodes by the facile in situ growth of TiO2 branch overlayers
- [9] NOx storage and soot combustion over well-dispersed mesoporous mixed oxides via hydrotalcite-like precursors
- [10] Synthesis and biological evaluation of unprecedented ring-expanded nucleosides (RENs) containing the imidazo[4,5-d][1,2,6]oxadiazepine ring system†

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 10361-29-2
-
CAS no.: 6287-40-7
-
CAS no.: 11-40-5









